molecular formula C40H65BrSi B12623213 (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane CAS No. 908292-59-1

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane

Cat. No.: B12623213
CAS No.: 908292-59-1
M. Wt: 653.9 g/mol
InChI Key: XOSKUKFRWKEETH-UHFFFAOYSA-N
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Description

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a complex organic compound that features a fluorene core substituted with bromine and dodecyl chains, along with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane typically involves multiple steps:

    Bromination: The fluorene core is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and dodecyl chains.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution with sodium azide would produce azide derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of new materials.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the development of probes for biological imaging.

Industry

    Polymer Science: Used in the synthesis of specialized polymers.

Mechanism of Action

The mechanism by which (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    9,9-Didodecyl-9H-fluorene: Lacks the bromine and trimethylsilyl groups.

    7-Bromo-9H-fluorene: Lacks the dodecyl chains and trimethylsilyl group.

    (9,9-Didodecyl-9H-fluoren-2-yl)(trimethyl)silane: Lacks the bromine atom.

Uniqueness

The presence of both the bromine and trimethylsilyl groups, along with the dodecyl chains, gives (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane unique properties that can be exploited in various scientific and industrial applications.

Biological Activity

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a compound of interest due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₉H₅₉BrSi
  • Molecular Weight : 661.00 g/mol
  • CAS Number : 286438-45-7

Synthesis

The synthesis of this compound typically involves the bromination of a fluorene derivative followed by silane functionalization. The synthetic pathway can be summarized as follows:

  • Bromination : The fluorene derivative undergoes bromination at the 7-position.
  • Silane Functionalization : The brominated product is treated with trimethylsilane to introduce the silane group.

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Properties : Potential to scavenge free radicals.
  • Antimicrobial Activity : Inhibition of bacterial growth, particularly in Gram-positive bacteria.

Case Studies and Research Findings

  • Antioxidant Activity
    • A study evaluated the antioxidant capacity of various silanes, including this compound. Results indicated significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antimicrobial Effects
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating a promising antimicrobial profile .
  • Cell Viability Studies
    • Cytotoxicity assays conducted on human cell lines revealed that concentrations below 100 µM did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindingsReference
AntioxidantDPPH Scavenging AssaySignificant radical scavenging activity
AntimicrobialMIC TestingMIC = 50 µg/mL for S. aureus and E. coli
CytotoxicityMTT AssayNo significant cytotoxicity at <100 µM

Properties

CAS No.

908292-59-1

Molecular Formula

C40H65BrSi

Molecular Weight

653.9 g/mol

IUPAC Name

(7-bromo-9,9-didodecylfluoren-2-yl)-trimethylsilane

InChI

InChI=1S/C40H65BrSi/c1-6-8-10-12-14-16-18-20-22-24-30-40(31-25-23-21-19-17-15-13-11-9-7-2)38-32-34(41)26-28-36(38)37-29-27-35(33-39(37)40)42(3,4)5/h26-29,32-33H,6-25,30-31H2,1-5H3

InChI Key

XOSKUKFRWKEETH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC

Origin of Product

United States

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